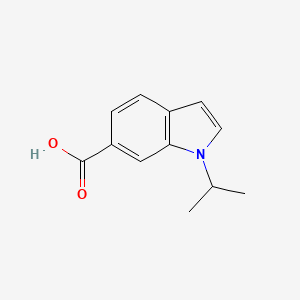
1-(propan-2-yl)-1H-indole-6-carboxylic acid
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical state (solid, liquid, gas) and color .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex molecule into simpler precursors .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography and various types of spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. For aromatic compounds like indoles, electrophilic aromatic substitution is a common reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Computational methods can also be used to predict these properties .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
1-isopropyl-1H-indole-6-carboxylic acid: serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural framework is integral to the development of drugs with potential therapeutic applications. For instance, derivatives of this compound have been utilized in the creation of inhibitors targeting the Hedgehog signaling pathway, which plays a crucial role in cellular growth and differentiation .
Antiviral Agents
Indole derivatives, including those related to 1-isopropyl-1H-indole-6-carboxylic acid , have shown promise as antiviral agents. Specific substitutions on the indole scaffold can lead to compounds with inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This highlights the potential of indole-based compounds in the development of new antiviral medications.
Anticancer Research
The indole core of 1-isopropyl-1H-indole-6-carboxylic acid is found in many natural and synthetic compounds with anticancer properties. Research has indicated that indole derivatives can be effective in treating various types of cancer cells, providing a pathway for the development of novel anticancer drugs .
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties. The modification of 1-isopropyl-1H-indole-6-carboxylic acid can lead to the synthesis of compounds that may serve as potent anti-inflammatory agents, useful in the treatment of chronic inflammatory diseases .
Antimicrobial Activity
The indole nucleus is a common feature in compounds with antimicrobial activity. Derivatives of 1-isopropyl-1H-indole-6-carboxylic acid could be synthesized to target a broad spectrum of microbial pathogens, contributing to the fight against antibiotic-resistant bacteria .
Antidiabetic Effects
Research into indole derivatives has also explored their potential in managing diabetes. Compounds derived from 1-isopropyl-1H-indole-6-carboxylic acid may exhibit antidiabetic activity, offering a new avenue for diabetes treatment and management .
Neuroprotective Properties
Indole compounds have been associated with neuroprotective effects. Derivatives of 1-isopropyl-1H-indole-6-carboxylic acid may protect nerve cells from damage or degeneration, which is particularly relevant in the context of neurodegenerative diseases .
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, play a significant role as plant hormones. By manipulating the structure of 1-isopropyl-1H-indole-6-carboxylic acid , it’s possible to synthesize analogs that could act as regulators of plant growth, with applications in agriculture and horticulture .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propan-2-ylindole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-3-4-10(12(14)15)7-11(9)13/h3-8H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGHVWTWRRQKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-1H-indole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1517557.png)
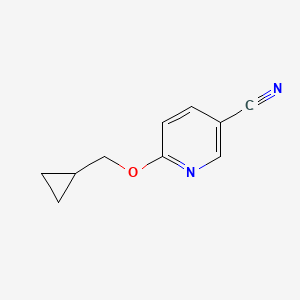
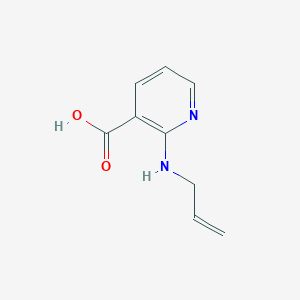
![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)

![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)

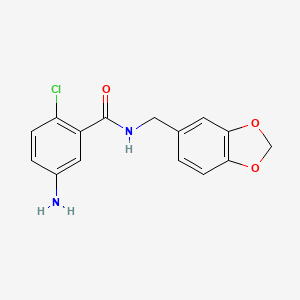
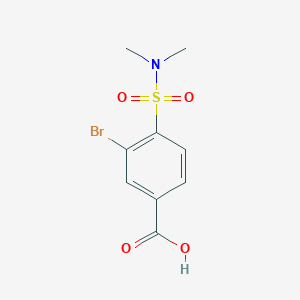
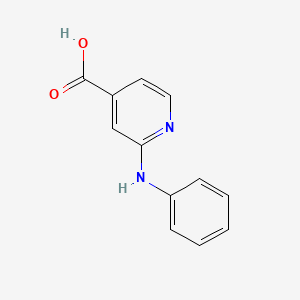
![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)
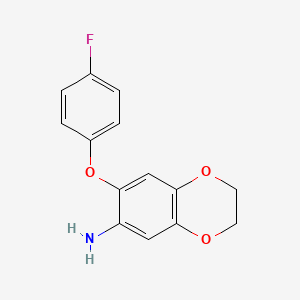
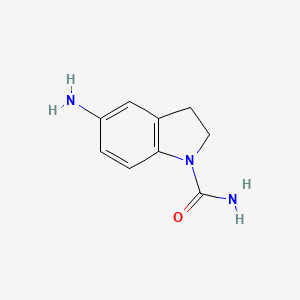
![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)